molecular formula C18H21N5O2S B1666222 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine CAS No. 602306-29-6

4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine

Cat. No. B1666222
M. Wt: 371.5 g/mol
InChI Key: WJRRGYBTGDJBFX-UHFFFAOYSA-N
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Patent
US07465728B2

Procedure details

Titanium isopropoxide (188 μl, 0.62 mmol) was added to a mixture of 4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine (Method 86; 700 mg, 2.06 mmol) in butyl acetate (4.9 ml) and the mixture was heated to 50° C. Cumene hydroperoxide (800 μl, 4.32 mmol) was added over 40 minutes and the mixture was allowed to cool to 20° C. The resulting precipitate was collected by filtration, washed with butyl acetate and dried at 50° C. under vacuum to give the title compound (331 mg, 42%).
Quantity
800 μL
Type
reactant
Reaction Step One
Name
4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
solvent
Reaction Step Two
Quantity
188 μL
Type
catalyst
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8]([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([S:22]([CH2:25]CCN4CCOCC4)(=[O:24])=[O:23])=[CH:18][CH:17]=3)[N:10]=2)=[CH:7][N:6]=[C:5]1[CH3:34])([CH3:3])[CH3:2].[O-]O.C1(C(C)C)C=CC=CC=1>C(OCCCC)(=O)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH:1]([N:4]1[C:8]([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([S:22]([CH3:25])(=[O:24])=[O:23])=[CH:18][CH:17]=3)[N:10]=2)=[CH:7][N:6]=[C:5]1[CH3:34])([CH3:3])[CH3:2] |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
800 μL
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Two
Name
4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine
Quantity
700 mg
Type
reactant
Smiles
C(C)(C)N1C(=NC=C1C1=NC(=NC=C1)NC1=CC=C(C=C1)S(=O)(=O)CCCN1CCOCC1)C
Name
Quantity
4.9 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
188 μL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with butyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(=NC=C1C1=NC(=NC=C1)NC1=CC=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 331 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.